molecular formula C6H10BNO2 B15297673 (1-ethyl-1H-pyrrol-2-yl)boronic acid

(1-ethyl-1H-pyrrol-2-yl)boronic acid

Cat. No.: B15297673
M. Wt: 138.96 g/mol
InChI Key: MZFCHAWSIAHPME-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrrol-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrrol-2-yl)boronic acid typically involves the borylation of pyrrole derivatives. One common method is the palladium-catalyzed borylation of 2-bromo-1-ethylpyrrole using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrrol-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Protodeboronation: Acids (e.g., propionic acid) or hydrogenation catalysts (e.g., Pd/C).

    Oxidation: Oxidizing agents (e.g., H2O2, NaBO3).

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Protodeboronation: The corresponding pyrrole derivative without the boronic acid group.

    Oxidation: Alcohols or ketones.

Comparison with Similar Compounds

Similar Compounds

    (1-methyl-1H-pyrrol-2-yl)boronic acid: Similar structure but with a methyl group instead of an ethyl group.

    (1-phenyl-1H-pyrrol-2-yl)boronic acid: Contains a phenyl group, leading to different reactivity and applications.

    (1-tert-butyl-1H-pyrrol-2-yl)boronic acid: Features a bulky tert-butyl group, affecting its steric properties.

Uniqueness

(1-ethyl-1H-pyrrol-2-yl)boronic acid is unique due to its specific ethyl substitution, which can influence its reactivity and interactions in chemical and biological systems. This compound’s balance of steric and electronic properties makes it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C6H10BNO2

Molecular Weight

138.96 g/mol

IUPAC Name

(1-ethylpyrrol-2-yl)boronic acid

InChI

InChI=1S/C6H10BNO2/c1-2-8-5-3-4-6(8)7(9)10/h3-5,9-10H,2H2,1H3

InChI Key

MZFCHAWSIAHPME-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CN1CC)(O)O

Origin of Product

United States

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